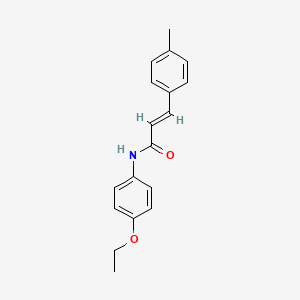
4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide, also known as EPPP, is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. EPPP is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Sigma Receptor Scintigraphy in Oncology
The study by Caveliers et al. (2002) explored the use of a novel iodobenzamide, designed to visualize primary breast tumors in vivo by targeting sigma receptors overexpressed on breast cancer cells. This diagnostic approach could significantly enhance the detection and management of breast cancer by providing a noninvasive method to assess tumor presence and proliferation.
Detection of Melanoma Metastases
Similarly, Maffioli et al. (1994) demonstrated the effectiveness of a radiolabeled benzamide in scintigraphic detection of melanoma metastases. The tracer's ectodermic origin and interaction with melanin suggest its potential in melanoma imaging, offering a tool for early detection of metastatic spread in patients with melanoma.
Pharmacokinetics and Metabolism in Drug Development
Research on the metabolism and disposition of compounds like SB-649868, as detailed by Renzulli et al. (2011), is crucial in the development of new drugs for treating conditions like insomnia. Understanding the pharmacokinetics, metabolite profiling, and elimination pathways of these compounds can inform dosage, delivery mechanisms, and potential drug interactions.
Repellent Efficacy Against Aedes Communis
The study by Debboun et al. (2000) on repellent efficacy provides insight into the development of more effective and safer insect repellents. By evaluating the protection offered against mosquitoes and black flies, this research contributes to public health efforts in preventing vector-borne diseases.
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
The influence of environmental factors on the compound’s action, efficacy, and stability is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s activity .
properties
IUPAC Name |
4-ethoxy-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-17-8-6-15(7-9-17)18(24)21-14-16-10-11-20-19(22-16)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGGIKFPJUZSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

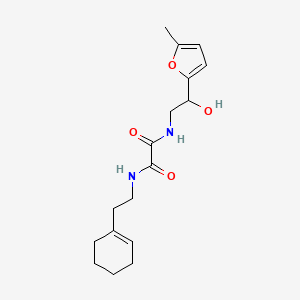
![3-(4-fluorophenyl)-1-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2411379.png)
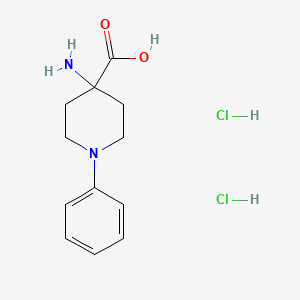

![5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione](/img/structure/B2411386.png)
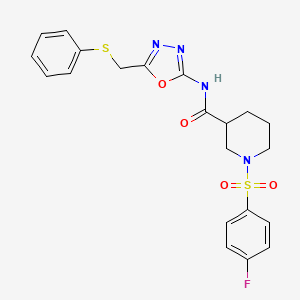

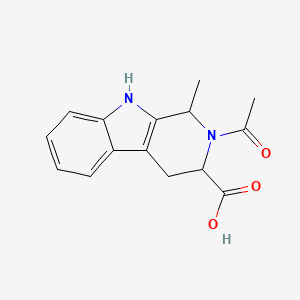

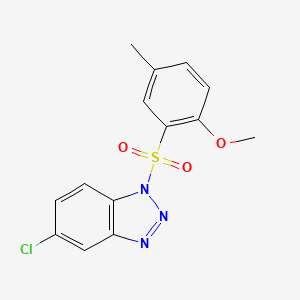

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2411398.png)
![7-(3,4-difluorophenyl)-3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2411400.png)
